molecular formula C23H36N4O4S B5343964 N~1~,N~1~-diethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide

N~1~,N~1~-diethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide

Cat. No.: B5343964
M. Wt: 464.6 g/mol
InChI Key: DHCJBASBINRSMT-UHFFFAOYSA-N
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Description

N~1~,N~1~-diethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide is a complex organic compound with a unique structure that includes piperidine and sulfonyl groups

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O4S/c1-4-25(5-2)23(29)26-14-12-19(13-15-26)22(28)24-20-6-8-21(9-7-20)32(30,31)27-16-10-18(3)11-17-27/h6-9,18-19H,4-5,10-17H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCJBASBINRSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-diethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide typically involves multiple steps. One common method starts with the reaction of piperidine with diethylamine under controlled conditions to form the piperidine-dicarboxamide core. This intermediate is then reacted with 4-methylpiperidine and a sulfonyl chloride derivative to introduce the sulfonyl and piperidine groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-diethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N~1~,N~1~-diethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of N1,N~1~-diethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-1,4-phenylenediammonium sulfate
  • N,N-Diethyl-4-methyl-1-piperazinecarboxamide 4-oxide
  • 1,4-Benzenediamine, N,N-diethyl-

Uniqueness

N~1~,N~1~-diethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

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